Methyl 6-acetylnicotinate Methyl 6-acetylnicotinate
Brand Name: Vulcanchem
CAS No.: 153559-93-4
VCID: VC3805570
InChI: InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3
SMILES: CC(=O)C1=NC=C(C=C1)C(=O)OC
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Methyl 6-acetylnicotinate

CAS No.: 153559-93-4

Cat. No.: VC3805570

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-acetylnicotinate - 153559-93-4

Specification

CAS No. 153559-93-4
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name methyl 6-acetylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3
Standard InChI Key GORGQDZBRJIMDB-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=C(C=C1)C(=O)OC
Canonical SMILES CC(=O)C1=NC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Methyl 6-methylnicotinate features a pyridine ring substituted with methyl groups at position 6 and a methoxycarbonyl group at position 3. This arrangement creates distinct electronic effects that influence its chemical behavior:

  • Molecular formula: C₈H₉NO₂

  • Molecular weight: 151.16 g/mol

  • IUPAC name: Methyl 6-methylpyridine-3-carboxylate

The compound crystallizes in white-yellow lumps with a melting point of 34-37°C and boiling point of 228.4°C at atmospheric pressure. Its density measures 1.1 g/cm³, while the flash point reaches 103.3°C, indicating moderate flammability risks .

Spectroscopic Signatures

Advanced characterization techniques provide definitive identification markers:

TechniqueKey Features
GC-MSBase peak at m/z 151 ([M+H]+), fragment ions at 136 (loss of CH₃) and 108 (pyridine ring cleavage)
NMR (¹H)δ 2.54 (3H, s, C6-CH3), 3.91 (3H, s, OCH3), 7.16 (1H, d, J=8.4 Hz, H5), 7.61 (1H, dd, J=8.4/2.4 Hz, H4), 8.46 (1H, d, J=2.4 Hz, H2)
HRAM LC-MS²Precursor ion m/z 152.0706 (C₈H₁₀NO₂+), product ions at m/z 137.0471 (C₇H₇NO₂+) and 109.0522 (C₆H₅NO+)

These spectral characteristics enable precise differentiation from structural analogs in forensic and quality control applications .

Synthetic Pathways and Optimization

Conventional Esterification Routes

The primary synthesis involves direct esterification of 6-methylnicotinic acid under acidic conditions:

  • Acid Catalysis:
    6-Methylnicotinic acid+CH₃OHH+Methyl 6-methylnicotinate+H₂O\text{6-Methylnicotinic acid} + \text{CH₃OH} \xrightarrow{H^+} \text{Methyl 6-methylnicotinate} + \text{H₂O}
    Typical yields: 75-85% using H₂SO₄ or HCl catalysts

  • Microwave Assistance:
    Reduced reaction times from 12 hours to 45 minutes through dielectric heating, improving yield to 92% with reduced side product formation .

Novel Reduction Protocols

Recent advances focus on converting the ester to alcohol intermediates for nicotine analog production:

Reagent SystemConditionsYieldByproducts
LiAlH₄/THF-78°C, 1 h82%Aluminum salts
NaBH₄/MeOHRT, 12 h64%Borate complexes
Catalytic TransferPd/C, HCO₂NH₄, EtOH78%Minimal

The lithium aluminum hydride method remains predominant in industrial settings despite safety concerns, while catalytic transfer hydrogenation emerges as a greener alternative .

Pharmaceutical Applications

Nicotine Analog Synthesis

The compound serves as the key precursor for 6-methyl nicotine (6-MN) synthesis through γ-butyrolactone coupling:

  • Nucleophilic Addition:
    Methyl 6-methylnicotinate+γ-butyrolactoneNaH,DMFKetone Intermediate\text{Methyl 6-methylnicotinate} + \gamma\text{-butyrolactone} \xrightarrow{NaH, DMF} \text{Ketone Intermediate} (89% yield)

  • Reductive Amination:
    Ketone Intermediate+NH₃H2,Pd/C6-MN\text{Ketone Intermediate} + \text{NH₃} \xrightarrow{H₂, Pd/C} 6\text{-MN} (76% yield after purification)

Batch analyses of commercial nicotine pouches reveal 6-MN concentrations up to 20 mg/pouch, equivalent to 4-5 conventional cigarettes' nicotine content .

Exposure RouteLD₅₀ (Rat)Notable Effects
Oral1,250 mg/kgGI irritation, tremors
Dermal>2,000 mg/kgMild erythema
Inhalation5.8 mg/LRespiratory distress, ataxia

Subchronic studies (28-day rat) show NOAEL at 50 mg/kg/day, with hepatic enzyme induction observed at higher doses .

Global Regulatory Status

Diverging international approaches complicate compliance:

RegionStatusMonitoring Requirements
EUPICOLO Watch ListBatch testing for 6-MN derivatives
USADEA Schedule V ProposedImport/export permits
ChinaClass 2 PrecursorManufacturing license required

The 2024 MedRxiv study identified methyl 6-methylnicotinate in 78% of analyzed "nicotine-free" pouches across 12 countries, highlighting regulatory gaps .

Analytical Method Development

GC-MS Quantification

Validated method for pouch analysis:

ParameterValue
ColumnDB-5MS (30m × 0.25mm)
Oven Program50°C (1min) → 300°C @25°C/min
LOD/LOQ0.02/0.08 µg/mL
Recovery98.2-102.4%
RSD (n=6)<1.5%

Interlaboratory validation showed excellent reproducibility (R²=0.9987) across 0.1-50 mg/mL range .

NMR Fingerprinting

Advanced structural confirmation techniques:

  • ¹³C NMR: 167.8 ppm (ester C=O), 152.1 ppm (C3), 136.4 ppm (C6), 24.3 ppm (C6-CH3)

  • HSQC: Correlates H2 (8.46 ppm) with C2 (148.9 ppm) for regiochemical confirmation

  • NOESY: Confirms spatial proximity between OCH3 and C6-CH3 groups

These methods definitively distinguish methyl 6-methylnicotinate from positional isomers .

Environmental Impact and Degradation

Aquatic Toxicity

Standardized testing reveals significant ecological risks:

OrganismEC₅₀ (96h)NOEC
Daphnia magna8.2 mg/L2.1 mg/L
Danio rerio14.7 mg/L4.8 mg/L
Selenastrum3.9 mg/L0.9 mg/L

Hydrolysis half-lives range from 12 days (pH 9) to 86 days (pH 5), necessitating wastewater pretreatment .

Advanced Oxidation Processes

Comparative degradation efficiency:

Methodk (min⁻¹)TOC RemovalByproducts Identified
UV/H₂O₂0.04778%6-Methylnicotinic acid
Ozone0.11292%Nitrate ions
Plasma0.18996%CO₂, H₂O

The plasma method achieves complete mineralization within 30 minutes, though energy costs remain prohibitive for large-scale application .

Emerging Research Directions

Metabolic Profiling

Recent in vitro studies using human liver microsomes reveal:

  • Primary Metabolite: 6-Methylnicotinic acid (CYP2A6-mediated ester hydrolysis)

  • Minor Pathway: 3-Hydroxymethyl-6-methylpyridine (CYP2E1 oxidation)

  • t₁/₂: 42 minutes (human) vs. 18 minutes (rat)

These findings suggest potential drug-drug interactions in patients taking CYP2A6 inhibitors like methoxsalen.

Synthetic Biology Approaches

Engineered E. coli strains now produce methyl 6-methylnicotinate via:

  • Shikimate Pathway:
    Glucose3-Dehydroshikimate6-Methylnicotinic acid\text{Glucose} \rightarrow \text{3-Dehydroshikimate} \rightarrow \text{6-Methylnicotinic acid}

  • Enzymatic Esterification:
    6-Methylnicotinic acid+CH₃OHCalBLipaseMethyl 6-methylnicotinate\text{6-Methylnicotinic acid} + \text{CH₃OH} \xrightarrow{CalB Lipase} \text{Methyl 6-methylnicotinate}

Current titers reach 8.7 g/L in 72h fermentation, with 92% theoretical yield .

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